2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole is a heterocyclic compound that combines the structural features of both benzimidazole and oxazole rings. Benzimidazole is known for its broad range of biological activities, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The fusion of these two rings in a single molecule imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole typically involves the condensation of an appropriate benzimidazole derivative with an oxazole precursor. One common method is the reaction of 2-aminobenzimidazole with an oxazole carboxylic acid or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, halides, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Benzo[d]imidazol-2-yl)methyl)thiazole
- 2-((1H-Benzo[d]imidazol-2-yl)methyl)imidazole
- 2-((1H-Benzo[d]imidazol-2-yl)methyl)pyrazole
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole is unique due to the presence of both benzimidazole and oxazole rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-2-4-9-8(3-1)13-10(14-9)7-11-12-5-6-15-11/h1-6H,7H2,(H,13,14) |
InChI Key |
SZJLGQHKMVSZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.